3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
Description
Properties
CAS No. |
879617-88-6 |
|---|---|
Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
3-(azepan-1-yl)-1-(4-chlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2 |
InChI Key |
BBWQGICAEUNMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
3-(Azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by a pyrrole ring substituted with an azepane moiety and a 4-chlorophenyl group, positions it as a subject of interest in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H14ClN3O2
- Molecular Weight : 287.73 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate pyrrole derivatives with azepane-containing reactants. The specific synthetic routes can influence the yield and purity of the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some of these activities along with related compounds for comparative purposes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrole ring with azepane and chlorophenyl groups | Antitumor, antimicrobial |
| 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | Pyrrole ring with chlorophenyl group | Antitumor, antimicrobial |
| 3-(Indol-1-yl)-4-(indol-3-yl)pyrrole-2,5-dione | Indole substitutions | Apoptosis modulation |
| 3-(Benzimidazol-1-yl)-4-(indol-3-yl)pyrrole-2,5-dione | Benzimidazole and indole groups | Potential anticancer activity |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cellular processes. For instance, studies have indicated that pyrrole derivatives can inhibit tyrosine kinases, which are critical in cancer cell proliferation .
- Membrane Interaction : The compound may interact with lipid bilayers, affecting membrane integrity and function. This interaction can lead to alterations in cellular signaling pathways that are vital for tumor growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .
Case Studies
Several studies have explored the biological effects of pyrrole derivatives:
- A study investigating the antitumor effects of pyrrole-based compounds found that certain derivatives could inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
- Another research highlighted the antimicrobial efficacy of related compounds against pathogenic strains such as Salmonella typhi and Bacillus subtilis, demonstrating their potential as therapeutic agents for infectious diseases .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrrole derivatives, including 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the compound's ability to modulate the activity of cyclooxygenase enzymes may play a role in reducing inflammation associated with tumor progression.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens. Its structural components suggest potential efficacy against bacterial and fungal infections. Similar compounds have been noted for their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties. This could be attributed to its interactions with neurotransmitter systems or its ability to mitigate oxidative stress in neuronal cells. Such characteristics make it a candidate for further investigation in neurodegenerative disease models.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining azepane derivatives with pyrrole precursors under appropriate catalytic conditions.
- Functional Group Modifications : Introducing substituents that enhance biological activity or solubility.
The development of derivatives based on this compound is an ongoing area of research, aiming to optimize pharmacological profiles and reduce potential side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrrole-2,5-dione scaffold is highly modular, with substitutions at positions 1, 3, and 4 significantly altering physicochemical and biological properties. Key analogs from the evidence include:
Position 3 Substitutions
- Azepane vs. Morpholine/Methoxyethyl Groups: The target compound’s azepane (7-membered ring) contrasts with morpholinopropyl (6-membered oxygen-containing ring) or methoxyethyl groups in analogs from and . Azepane’s larger ring size may reduce ring strain and improve solubility compared to morpholine derivatives. Methoxyethyl-substituted compounds (e.g., 9–12 in ) exhibit high purity (98–99%) via HPLC, suggesting that flexible alkyl chains enhance synthetic tractability .
Position 1 Substitutions
- 4-Chlorophenyl vs. Other Aromatic Groups: Compounds with 4-chlorophenyl (e.g., 5568-08-1 in ) share electronic effects from the chlorine atom, which may increase melting points due to enhanced intermolecular forces (e.g., halogen bonding) .
Melting Points and Yields
- The target compound’s hypothetical melting point may fall within the 180–228°C range observed for morpholine-based analogs, depending on crystallinity .
- Yields for similar compounds vary widely (11.5–38.1%), suggesting that azepane introduction might require optimized coupling conditions to improve efficiency .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~395–450 g/mol, inferred from analogs) aligns with kinase inhibitor standards. For instance, C17H12Cl2F3N3O2S () has a molar mass of 450.26 g/mol, while C22H22ClN3O2 () weighs 395.88 g/mol .
- LogP values for 4-chlorophenyl analogs (e.g., 3.52 for C22H22ClN3O2 ) indicate moderate lipophilicity, suitable for membrane permeability .
Preparation Methods
Cyclization of Maleic Anhydride with Substituted Anilines
A foundational approach involves the reaction of maleic anhydride with 4-chloroaniline to form 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione. This intermediate serves as the scaffold for subsequent functionalization. Source demonstrates that maleic anhydride reacts with para-substituted anilines in acetic acid under reflux to yield N-aryl maleimides. For example, 1-(4-bromophenyl)-1H-pyrrole-2,5-dione was synthesized in 91% yield using glacial acetic acid and sulfuric acid at 60°C. Adapting this method, 4-chloroaniline can be substituted to generate the 4-chlorophenyl analog.
Key parameters influencing yield include:
-
Solvent choice : Toluene and chloroform at elevated temperatures (boiling points) improve reaction rates and yields compared to diethyl ether.
-
Acid catalysis : Sulfuric acid facilitates the cyclization by protonating the anhydride, enhancing electrophilicity.
Advanced Functionalization Techniques
Catalytic Asymmetric Synthesis
Chiral catalysts enable enantioselective synthesis of pyrrole-2,5-dione derivatives. Source reports the use of thiourea-based catalysts (e.g., (R,R)-V) in toluene to achieve Diels-Alder adducts with high enantiomeric excess. Applying this to 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione synthesis could involve:
-
Catalyst : 20 mol% (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane in 1,2-dichloroethane at -10°C.
-
Reaction time : 12 hours for complete conversion.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | Maleic anhydride, 4-chloroaniline | H2SO4, acetic acid, 60°C, 6h | 85–91% | Scalable, minimal byproducts | Requires corrosive acids |
| Amidrazone Condensation | Azepane-amidrazone, maleic anhydride | Toluene, reflux, 5h | 75–95% | Regioselective, modular substituents | Sensitive to moisture |
| Catalytic Asymmetric | Preformed maleimide, azepane | Thiourea catalyst, -10°C, 12h | 60–75% | Enantioselective | High catalyst loading required |
Purification and Characterization
-
Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.
-
Characterization :
Challenges and Optimization Strategies
-
Steric hindrance : The bulky azepane group may slow reaction kinetics. Solutions include using polar aprotic solvents (e.g., DMF) to enhance solubility.
-
Regioselectivity : Competing reactions at the 3- vs. 4-positions of the pyrrole ring are mitigated by electron-withdrawing groups (e.g., chloro) directing substitution to the 3-position .
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm substituent placement and ring proton environments (e.g., azepane’s methylene signals at δ 1.4–1.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO) with <2 ppm error .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, critical for SAR studies .
How does the substitution pattern on the pyrrole-2,5-dione core influence selectivity toward kinase targets like GSK-3 or Akt?
Advanced Research Question
- Electron-withdrawing groups : The 4-chlorophenyl moiety enhances binding to kinase ATP pockets via hydrophobic interactions .
- Azepane ring : Its flexibility may improve selectivity for GSK-3β over related kinases (e.g., CDK2) by accommodating larger active sites .
- Case study : Analogous compounds (e.g., SB-216763 with 3,4-dichlorophenyl) show >100-fold selectivity for GSK-3β, attributed to halogen-mediated π-stacking .
What strategies are recommended for improving aqueous solubility without compromising bioactivity?
Advanced Research Question
- Salt formation : Hydrochloride salts (e.g., 1-(4-aminobutyl)-1H-pyrrole-2,5-dione hydrochloride) improve solubility while maintaining stability .
- PEGylation : Introducing polyethylene glycol (PEG) chains via hydroxyethoxy groups (e.g., as in ’s compound) enhances hydrophilicity .
- Prodrug design : Mask hydrophobic groups (e.g., azepane) with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) .
How should researchers optimize reaction conditions for introducing the azepane ring?
Basic Research Question
- Coupling reagents : Use carbodiimides (e.g., DCC) or HOBt to facilitate amide bond formation between azepane and the pyrrole core .
- Temperature control : Maintain 0–5°C during azepane addition to minimize epimerization .
- Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates .
- Reaction monitoring : Track progress via FT-IR (C=O stretch at ~1700 cm) and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
